molecular formula C6H6N2O B14276754 1-Diazoniohex-1-en-5-yn-2-olate CAS No. 139885-07-7

1-Diazoniohex-1-en-5-yn-2-olate

Cat. No.: B14276754
CAS No.: 139885-07-7
M. Wt: 122.12 g/mol
InChI Key: IOMBETFWSMNZJR-UHFFFAOYSA-N
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Description

1-Diazoniohex-1-en-5-yn-2-olate is a unique organic compound characterized by its diazonium and enolate functional groups

Preparation Methods

The synthesis of 1-Diazoniohex-1-en-5-yn-2-olate typically involves the diazotization of hex-1-en-5-yn-2-ol. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The reaction is carried out at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Diazoniohex-1-en-5-yn-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of products. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-Diazoniohex-1-en-5-yn-2-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diazoniohex-1-en-5-yn-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic substitution reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

1-Diazoniohex-1-en-5-yn-2-olate can be compared to other diazonium compounds, such as benzenediazonium chloride and 4-nitrobenzenediazonium tetrafluoroborate. While these compounds share the diazonium functional group, this compound is unique due to its enolate structure, which imparts different reactivity and stability characteristics. This uniqueness makes it particularly valuable in specific synthetic applications .

Similar Compounds

  • Benzenediazonium chloride
  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 2-Diazonio-1,3-dimethylimidazolium chloride

Properties

CAS No.

139885-07-7

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

1-diazohex-5-yn-2-one

InChI

InChI=1S/C6H6N2O/c1-2-3-4-6(9)5-8-7/h1,5H,3-4H2

InChI Key

IOMBETFWSMNZJR-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)C=[N+]=[N-]

Origin of Product

United States

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